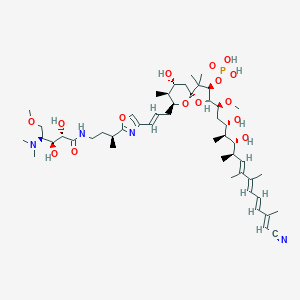

Calyculin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

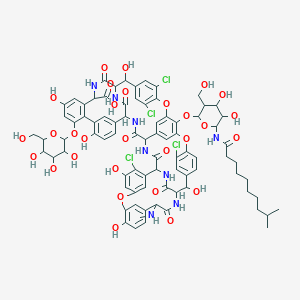

Calyculin B is a naturally occurring marine toxin that has been widely used in scientific research due to its unique properties. It was first isolated from a marine sponge, Discodermia calyx, in 1988 by researchers at the University of California, San Diego. Since then, Calyculin B has been extensively studied for its potential applications in various fields of science, including biochemistry, cell biology, and pharmacology.

Scientific Research Applications

1. Cellular Biology Research

Calyculin A, closely related to Calyculin B, is widely used in cellular biology as an inhibitor of protein Ser/Thr phosphatases of the PPP family. Its effects on human cancer and non-cancer cell lines have been studied, revealing its role in blocking calcium influx and affecting cell cycle progression (Holy & Brautigan, 2012).

2. X-ray Cell Killing Enhancement

Research has shown that Calyculin A enhances X-ray cell killing in cultured mammalian cells. This effect is associated with chromatin condensation, suggesting a new class of radiation sensitizers (Nakamura & Antoku, 1994).

3. Inhibition of Protein Phosphatase Activity

Calyculin A and okadaic acid are inhibitors of protein phosphatase activity. This property is particularly relevant in the context of smooth muscle fibers, where these compounds induce contraction (Ishihara et al., 1989).

4. Impact on Lymphocytes

Calyculin A has been shown to induce chromosome condensation in lymphocytes and significantly raise the mitotic index. This finding suggests clinical utility for human karyotyping (Kowalska et al., 2003).

5. Calyculin Biogenesis

Calyculin A's biosynthetic gene cluster has been identified, revealing insights into its production by symbiont bacteria in marine sponges. Understanding the biosynthesis of calyculin offers a glimpse into the regulation of toxicity and chemical defense mechanisms in sponges (Wakimoto et al., 2014).

6. Tumor Promotion Studies

Studies on calyculin A reveal its role as a tumor promoter, providing insights into the mechanisms of action of various tumor-promoting compounds (Suganuma et al., 1990).

7. Synthesis and Chemical Studies

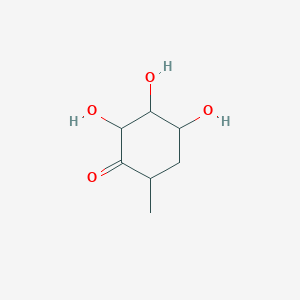

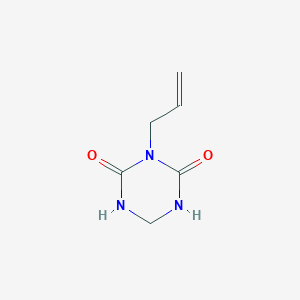

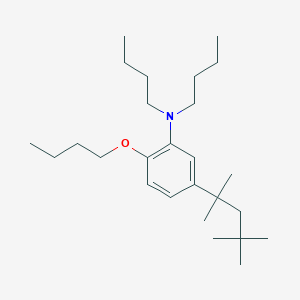

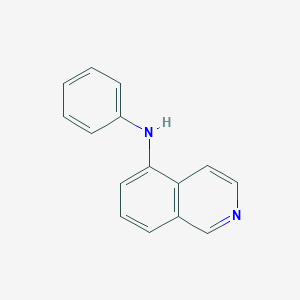

Efforts in the total synthesis of calyculin A and B have been significant in understanding their complex chemical structures, which are crucial for enzyme inhibition and membrane permeability. Such studies contribute to our understanding of natural product chemistry (Fagerholm et al., 2010).

8. Chromosome Condensation in Embryos

Calyculin A has been used to study chromosome condensation in blastomeres from embryos, highlighting its potential for cytogenetic analysis (Kramer et al., 2008).

9. Cellular Morphology and Phosphorylation

Studies have shown that calyculin-A affects cell shape and protein phosphorylation, providing insights into cell morphology and signaling pathways (Chartier et al., 1991).

properties

CAS RN |

107537-44-0 |

|---|---|

Product Name |

Calyculin B |

Molecular Formula |

C50H81N4O15P |

Molecular Weight |

1009.2 g/mol |

IUPAC Name |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

InChI Key |

FKAWLXNLHHIHLA-REYRJGSJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Canonical SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Pictograms |

Acute Toxic; Irritant |

synonyms |

calyculin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

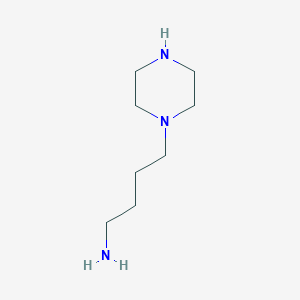

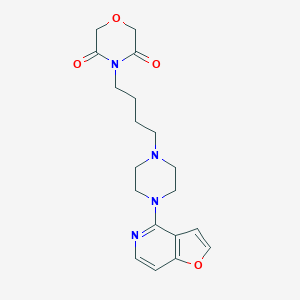

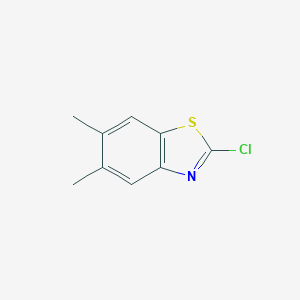

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)

![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)